- Dehydrooligopeptides. XIV. Syntheses of 2-[(Z)-1-aminoalken-1-yl]oxazole-4-carboxylic acid and the main common skeleton of thiostrepton peptide antibiotics A10255G and A10255J., Bulletin of the Chemical Society of Japan, 1996, 69(8), 2309-2316

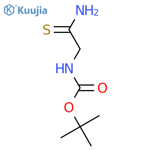

Cas no 96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate)

![ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate structure](https://de.kuujia.com/scimg/cas/96929-05-4x500.png)

96929-05-4 structure

Produktname:ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

CAS-Nr.:96929-05-4

MF:C12H18N2O4S

MW:286.347321987152

MDL:MFCD09878704

CID:822558

PubChem ID:9925901

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate

- Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate

- Ethyl 2-((tert-butoxycarbonyl)-methyl)thiazole-4-carboxylate

- ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-4-carboxylate

- ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

- tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate

- 1-(tert-butoxycarbonyl)amino-1-(4-carboethoxythiazol-2-yl)methane

- 2-(N-tert-Butyloxycarbonylaminomethyl)-4-ethoxycarbonylthiazole

- Boc-Gly-Cys(Thz)-OEt

- ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate

- ethyl 2-[N-(tert-butoxycarbonyl)aminomethyl]thiazole-4-c

- ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

- 2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

- PubChem17857

- IIBLNWWFRAOZDR-UHFFFAOYSA-N

- Ethyl 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylate (ACI)

- Ethyl 2-((tert-butoxycarbonyl)methyl)thiazole-4-carboxylate

- ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate

- DTXSID90432932

- DS-10967

- J-520565

- 96929-05-4

- C12H18N2O4S

- EN300-132092

- SY006817

- AB53961

- AKOS015920359

- CHEMBL3221668

- SCHEMBL7145374

- DB-080441

- ETHYL2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-4-CARBOXYLATE

- CS-W022640

- ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate

- MFCD09878704

-

- MDL: MFCD09878704

- Inchi: 1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)

- InChI-Schlüssel: IIBLNWWFRAOZDR-UHFFFAOYSA-N

- Lächelt: O=C(NCC1SC=C(C(OCC)=O)N=1)OC(C)(C)C

Berechnete Eigenschaften

- Genaue Masse: 286.09900

- Monoisotopenmasse: 286.09872823g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 19

- Anzahl drehbarer Bindungen: 7

- Komplexität: 330

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2

- Topologische Polaroberfläche: 106

Experimentelle Eigenschaften

- Farbe/Form: No data avaiable

- Dichte: 1.2±0.1 g/cm3

- Schmelzpunkt: No data available

- Siedepunkt: 401.4±25.0 °C at 760 mmHg

- Flammpunkt: 196.5±23.2 °C

- Brechungsindex: 1.522

- PSA: 105.76000

- LogP: 2.73540

- Dampfdruck: 0.0±0.9 mmHg at 25°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H302-H315-H319-H332-H335

-

Warnhinweis:

P264 nach der Behandlung gründlich waschen

p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen

p305, wenn in den Augen

p351 sorgfältig mit Wasser für einige Minuten abspülen

p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen

p337, wenn die Augenreizung anhält

p313 ärztlichen Rat einholen - Sicherheitshinweise: H303+H313+H333

- Lagerzustand:Sealed in dry,2-8°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Zolldaten

- HS-CODE:2934100090

- Zolldaten:

China Zollkodex:

2934100090Übersicht:

Verbindungen, die strukturell einen nicht geschmolzenen Thiazolring enthalten (ob hydriert oder nicht). MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2934100090 andere Verbindungen, die einen nicht verwendeten Thiazolring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132092-1.0g |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-132092-5.0g |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 95% | 5.0g |

$493.0 | 2023-02-15 | |

| Chemenu | CM190379-250mg |

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 98% | 250mg |

$*** | 2023-05-04 | |

| TRC | E921710-100mg |

Ethyl 2-(((Tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 100mg |

$ 70.00 | 2022-06-05 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0390-1g |

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |

96929-05-4 | 97% | 1g |

¥3480.09 | 2025-01-20 | |

| eNovation Chemicals LLC | Y0981459-5g |

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 95% | 5g |

$450 | 2024-08-02 | |

| Fluorochem | 093215-1g |

Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |

96929-05-4 | 95% | 1g |

£95.00 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E196123-100mg |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 98% | 100mg |

¥185.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-200mg |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 98% | 200mg |

317.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | Y1125316-5g |

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |

96929-05-4 | 95% | 5g |

$1595 | 2023-05-18 |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride

Referenz

- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

Referenz

- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (1998), 601-607

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, -20 °C

1.2 8 h, rt

1.2 8 h, rt

Referenz

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein, Journal of Medicinal Chemistry, 2018, 61(3), 834-864

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: 2,6-Lutidine , Potassium bicarbonate , Trifluoroacetic anhydride ; -15 °C; -20 °C

Referenz

- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 5 h, rt

Referenz

- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Ethanol , Pyridine ; 6 h, reflux

Referenz

- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Diethyl ether

Referenz

- Analog of dolastatin 3. Synthesis, proton NMR studies, and spatial conformation, Tetrahedron, 1986, 42(10), 2695-702

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Diethyl ether

Referenz

- A convenient method for the preparation of 2-(1-aminoalkyl)thiazole-4-carboxylic acids, key intermediates in the total synthesis of naturally occurring antitumor cyclopeptides, Journal of Organic Chemistry, 1985, 50(15), 2787-8

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.2 overnight, rt

1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C

1.5 Reagents: Triethylamine ; 2 - 3 h, rt

1.2 overnight, rt

1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C

1.5 Reagents: Triethylamine ; 2 - 3 h, rt

Referenz

- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, 23 °C

Referenz

- Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin A, Journal of the American Chemical Society, 2016, 138(16), 5426-5432

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Pyridine Solvents: Ethanol ; 24 h, reflux

Referenz

- Synthesis of a Microcystis aeruginosa predicted metabolite with antimalarial activity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4994-4997

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Ammonia , 2,2,2-Trichloroethyl chloroformate

1.2 Reagents: Lawesson's reagent

1.3 -

1.2 Reagents: Lawesson's reagent

1.3 -

Referenz

- Synthesis of cyclohexapeptides as antimalarial and anti-trypanosomal agents, MedChemComm, 2014, 5(9), 1309-1316

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; -15 °C

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C

Referenz

- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, 0 °C

1.2 0 °C; 3 h, rt

1.2 0 °C; 3 h, rt

Referenz

- Discovery of Novel Class I Histone Deacetylase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities, Journal of Medicinal Chemistry, 2015, 58(19), 7672-7680

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, rt

Referenz

- CP0569, A New Broad-Spectrum Injectable Carbapenem. Part 1: Synthesis and Structure-Activity Relationships, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3475-3485

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 60 °C

Referenz

- Synthesis and biological activity of largazole and derivatives, Angewandte Chemie, 2008, 47(34), 6483-6485

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt

Referenz

- Process development and scale-up total synthesis of largazole, a potent class I histone deacetylase inhibitor, Organic Process Research & Development, 2018, 22(2), 190-199

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , BOP reagent Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Ammonium hydroxide ; 2 h, rt

1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt

1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.6 rt; 12 h, rt

1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C

1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.9 Reagents: Triethylamine ; rt; 1 h, rt

1.2 Reagents: Ammonium hydroxide ; 2 h, rt

1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt

1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.6 rt; 12 h, rt

1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C

1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.9 Reagents: Triethylamine ; rt; 1 h, rt

Referenz

- RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked Trithiazoles, ACS Medicinal Chemistry Letters, 2017, 8(4), 401-406

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Solvents: Diethyl ether

Referenz

- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43

Herstellungsverfahren 21

Reaktionsbedingungen

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt

Referenz

- Synthesis of the molecular hybrid inspired by Largazole and Psammaplin A, Tetrahedron, 2018, 74(5), 549-555

Herstellungsverfahren 22

Reaktionsbedingungen

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

Referenz

- Utilization of Alternate Substrates by the First Three Modules of the Epothilone Synthetase Assembly Line, Journal of the American Chemical Society, 2002, 124(38), 11272-11273

Herstellungsverfahren 23

Reaktionsbedingungen

1.1 Reagents: Calcium carbonate Solvents: Ethanol

Referenz

- Biological evaluation of new largazole analogues: Alteration of macrocyclic scaffold with Click chemistry, ACS Medicinal Chemistry Letters, 2013, 4(1), 132-136

Herstellungsverfahren 24

Reaktionsbedingungen

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 7 h, rt

Referenz

- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells, Angewandte Chemie, 2018, 57(48), 15832-15835

Herstellungsverfahren 25

Reaktionsbedingungen

Referenz

- Product class 17: thiazoles, Science of Synthesis, 2002, 11, 627-833

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Raw materials

- Boc-glycine

- L-Cysteine ethyl ester HCl

- ethyl 3-bromo-2-oxopropanoate

- N-Boc-2-aminoacetonitrile

- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preparation Products

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Verwandte Literatur

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate) Verwandte Produkte

- 2228189-81-7(3-(2-bromoethyl)-2-(pyrrolidin-1-yl)pyridine)

- 1360922-09-3(Methyl 5-cyano-4-(trifluoromethyl)picolinate)

- 1557510-20-9([1,2,4]Triazolo[1,5-a]pyridin-7-amine, 5,6,7,8-tetrahydro-)

- 24276-84-4(Ferulic acid sodium)

- 1251604-35-9(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}-N-(4-methoxyphenyl)acetamide)

- 2029285-45-6(Hexane, 3-(chloromethyl)-5-methyl-1-(methylsulfinyl)-)

- 1623-93-4(4-Biphenylsulfonyl Chloride)

- 2171378-05-3(3-methoxy-4-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid)

- 1207039-12-0(N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)

- 731001-92-6(2-chloro-N-4-(cyanosulfanyl)-2-fluorophenylacetamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

Reinheit:99%

Menge:5g

Preis ($):206.0